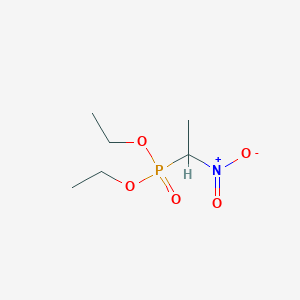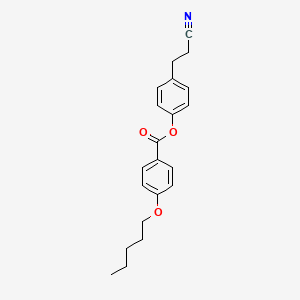
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to a pentyloxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-(2-cyanoethyl)phenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Cyanoethyl)phenyl benzoate
- 4-(Pentyloxy)phenyl 4-(pentyloxy)benzoate
- 4-(2-Cyanoethyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is unique due to the presence of both a cyanoethyl group and a pentyloxybenzoate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility .
Eigenschaften
CAS-Nummer |
59854-71-6 |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
[4-(2-cyanoethyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-16-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(8-12-20)6-5-15-22/h7-14H,2-6,16H2,1H3 |
InChI-Schlüssel |
IMRBKMXFEYMOII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
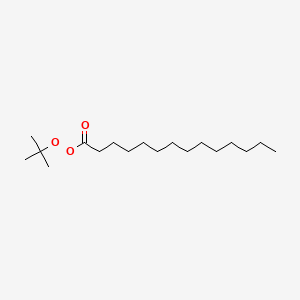


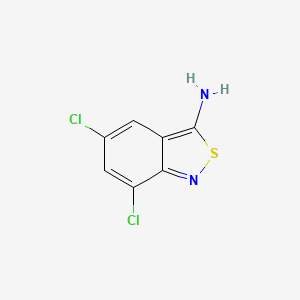
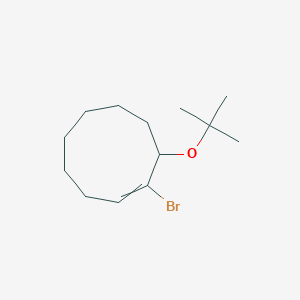


![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
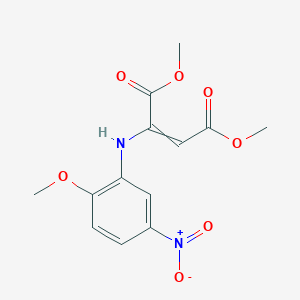
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
